

Physical and chemical properties of 6-Chloro-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Chloro-3H-isobenzofuran-1-one

Cat. No.: B177630

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-3H-isobenzofuran-1-one

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the bedrock of innovation. Among these, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structure due to its inherent reactivity and prevalence in both natural products and synthetic molecules. This guide provides a comprehensive technical overview of **6-Chloro-3H-isobenzofuran-1-one**, a halogenated derivative of this important class.

6-Chloro-3H-isobenzofuran-1-one serves as a crucial intermediate, bridging aromaticity with the reactivity of a γ -lactone. The presence of a chlorine atom on the benzene ring not only modulates the electronic properties of the molecule but also provides a versatile synthetic handle for further elaboration. This dual functionality makes it a compound of significant interest for researchers in drug discovery and materials science, where precise molecular architecture is paramount. This document will delve into its core physical and chemical properties, spectroscopic signature, synthetic considerations, and its emerging role in the development of novel bioactive agents.

Core Molecular Identity and Structural Framework

The foundational step in understanding any chemical entity is to establish its precise identity and structure. **6-Chloro-3H-isobenzofuran-1-one** is a bicyclic organic compound featuring a benzene ring fused to a furanone ring.

Identifier	Value
IUPAC Name	6-chloro-2-benzofuran-1(3H)-one
Synonyms	6-chloroisobenzofuran-1(3H)-one, 6-chloro-1,3-dihydro-2-benzofuran-1-one, 6-chlorophthalide
CAS Number	19641-29-3 [1]
Molecular Formula	C ₈ H ₅ ClO ₂ [1] [2]
Molecular Weight	168.58 g/mol [1] [2]
InChI Key	NUAVXUHBNMQEV-UHFFFAOYSA-N

The molecule's architecture is defined by the lactone functionality within the five-membered furanone ring, which is susceptible to nucleophilic attack, and the chlorinated aromatic ring, which can participate in various substitution and coupling reactions.

Physicochemical Properties and Handling

The physical state and solubility profile of a compound are critical parameters that dictate its handling, storage, and application in experimental workflows. **6-Chloro-3H-isobenzofuran-1-one** is typically a solid at room temperature.

Table of Physical Properties:

Property	Value	Source
Appearance	White to off-white powder/solid	[1]
Melting Point	112 °C	[1]
Boiling Point (Predicted)	348.3 ± 42.0 °C	[1]

| Density (Predicted) | $1.428 \pm 0.06 \text{ g/cm}^3$ |[\[1\]](#) |

Solubility and Storage

The presence of the polar lactone group and the nonpolar chlorinated benzene ring gives the molecule a mixed-polarity character. While specific solubility data is not extensively published, isobenzofuranone derivatives generally exhibit good solubility in polar organic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane, with limited solubility in nonpolar solvents and water.

For maintaining chemical integrity, proper storage is essential. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[\[1\]](#)

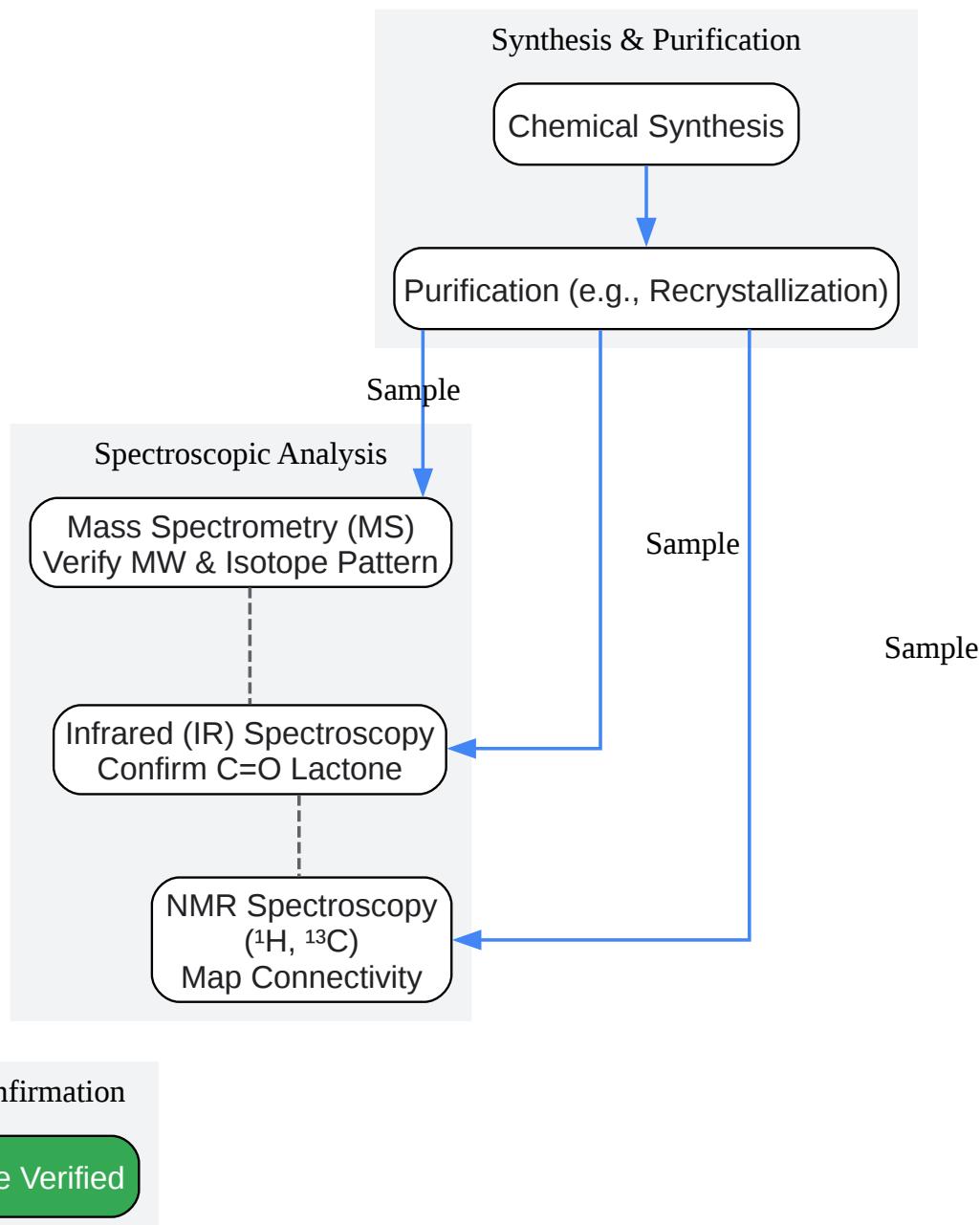
Spectroscopic Characterization: The Molecular Fingerprint

Structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for **6-Chloro-3H-isobenzofuran-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants providing information about the substitution on the benzene ring. The two protons at the C-3 position of the furanone ring are diastereotopic and would likely appear as a singlet around δ 5.0-5.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. A key signal will be the carbonyl carbon of the lactone, which is expected to resonate significantly downfield (δ 165-175 ppm).[\[3\]](#) Aromatic carbons will appear in the δ 120-150 ppm range, while the methylene carbon (C-3) will be found further upfield.

Infrared (IR) Spectroscopy


IR spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of **6-Chloro-3H-isobenzofuran-1-one** will be a strong, sharp absorption band corresponding to the C=O stretch of the γ -lactone ring, typically appearing in the range of $1750\text{-}1780\text{ cm}^{-1}$. Additional bands will be observed for the aromatic C=C stretching (around 1600 cm^{-1} and 1475 cm^{-1}) and the C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at m/z 168, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ($[M]^+$ to $[M+2]^+$ ratio of approximately 3:1) would also be expected.

Workflow for Structural Elucidation

The following diagram illustrates a generalized workflow for confirming the structure of a synthesized batch of **6-Chloro-3H-isobenzofuran-1-one**, integrating the primary spectroscopic methods.

[Click to download full resolution via product page](#)

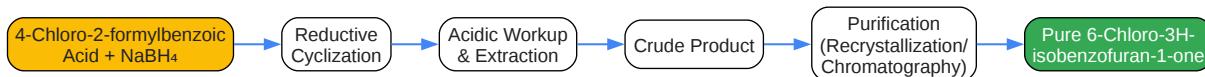
Caption: Workflow for structural verification.

Chemical Reactivity and Synthetic Utility

The chemical behavior of **6-Chloro-3H-isobenzofuran-1-one** is dominated by the interplay between its lactone and chlorinated aromatic moieties.

- **Lactone Ring Opening:** The ester linkage within the lactone is the most reactive site. It can be readily cleaved by nucleophiles such as hydroxides, alkoxides, or amines, leading to ring-opened products. This reactivity is fundamental to its use as a precursor for 2-substituted benzoic acid derivatives.
- **Aromatic Ring Chemistry:** The chlorine atom deactivates the benzene ring towards electrophilic aromatic substitution but acts as an ortho-, para- director. More significantly in modern synthesis, the C-Cl bond serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 6-position. This capability is invaluable for building molecular complexity in drug discovery programs.

Representative Synthesis Protocol


While numerous methods exist for the synthesis of phthalides, a common approach involves the reduction of a corresponding 2-acylbenzoic acid derivative. The following is a generalized, representative protocol for the synthesis of a substituted phthalide, which can be adapted for **6-Chloro-3H-isobenzofuran-1-one** starting from 4-chloro-2-formylbenzoic acid.

Protocol: Reductive Cyclization to form 6-Chlorophthalide

- **Reaction Setup:** To a solution of 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH_4) (1.1-1.5 eq) portion-wise at 0 °C.
- **Execution:** Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically completes within 1-3 hours.
- **Workup:** Once the starting material is consumed, carefully quench the reaction by adding dilute hydrochloric acid (1M HCl) until the pH is acidic. This will also facilitate the lactonization (cyclization) to form the phthalide ring.

- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **6-Chloro-3H-isobenzofuran-1-one**.

Synthesis and Purification Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthetic workflow.

Applications in Drug Discovery and Research

The isobenzofuran-1(3H)-one core is a key pharmacophore in several areas of medicinal chemistry. Derivatives have been explored for a range of biological activities.

- Enzyme Inhibition: Substituted isobenzofuranones have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.^[4] The specific substitutions on the phthalide ring are critical for achieving potency and selectivity.
- Ion Channel Modulation: More recently, isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TREK-1 potassium channel.^[5] Inhibition of TREK-1 is a promising strategy for neuroprotection in conditions such as ischemic stroke.^[5]
- Synthetic Intermediate: The presence of the chlorine atom makes **6-Chloro-3H-isobenzofuran-1-one** a valuable building block.^{[6][7]} It can be used to synthesize more complex chlorinated molecules, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, or cell permeability.^[7]

Safety and Handling Precautions

While a specific, comprehensive toxicology report for **6-Chloro-3H-isobenzofuran-1-one** is not readily available, data from related compounds suggests that it should be handled with care.

- **Hazards:** May cause skin, eye, and respiratory irritation.^[8] The hazard code 'Xn' (Harmful) and risk statement 'R22' (Harmful if swallowed) have been associated with it.^[1]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.^[9] Work should be conducted in a well-ventilated area or a chemical fume hood.^[10]
- **Handling:** Avoid breathing dust, fume, gas, mist, vapors, or spray.^[8] Wash hands thoroughly after handling.^{[8][10]}
- **Storage and Incompatibilities:** Store in a dry place away from heat, sparks, and open flames. ^[9] It may be incompatible with strong oxidizing agents.^[9]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

6-Chloro-3H-isobenzofuran-1-one is more than just a simple chlorinated heterocyclic. It is a strategically valuable molecule that combines the stability of an aromatic system with the versatile reactivity of a lactone and a halogen handle. Its well-defined physical properties and spectroscopic signatures make it a reliable component in multi-step syntheses. As research continues to uncover the therapeutic potential of isobenzofuranone derivatives, the importance of intermediates like this one will undoubtedly grow, making it a key compound for scientists and researchers dedicated to advancing the frontiers of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19641-29-3 CAS MSDS (6-CHLORO-3 H-ISOBENZOFURAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Buy 6-ethyl-3H-isobenzofuran-1-one [smolecule.com]
- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. knauf.com [knauf.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Chloro-3H-isobenzofuran-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177630#physical-and-chemical-properties-of-6-chloro-3h-isobenzofuran-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com